molecular formula C6H10N2O B14717265 3-Diazonio-4-methylpent-2-en-2-olate CAS No. 22065-59-4

3-Diazonio-4-methylpent-2-en-2-olate

Cat. No.: B14717265
CAS No.: 22065-59-4
M. Wt: 126.16 g/mol
InChI Key: JSKRRSLYPIQVAQ-UHFFFAOYSA-N
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Description

3-Diazonio-4-methylpent-2-en-2-olate is a chemical compound with the molecular formula C6H10N2O It is known for its unique structure, which includes a diazonium group and an enolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-methylpent-2-en-2-olate typically involves the diazotization of 4-methylpent-2-en-2-amine. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the formation of the desired diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-4-methylpent-2-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and hydroxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized products include ketones and carboxylic acids.

    Reduction: Reduced products include amines.

    Substitution: Substituted products vary depending on the nucleophile used, such as halogenated compounds or nitriles.

Scientific Research Applications

3-Diazonio-4-methylpent-2-en-2-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Diazonio-4-methylpent-2-en-2-olate involves its reactivity as a diazonium compound. The diazonium group can participate in various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate group also contributes to its reactivity, allowing it to undergo nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-2-one: This compound shares a similar structure but lacks the diazonium group.

    3-Methylpent-2-en-4-yn-1-ol: Another structurally related compound with different functional groups.

Properties

CAS No.

22065-59-4

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-diazo-4-methylpentan-2-one

InChI

InChI=1S/C6H10N2O/c1-4(2)6(8-7)5(3)9/h4H,1-3H3

InChI Key

JSKRRSLYPIQVAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=[N+]=[N-])C(=O)C

Origin of Product

United States

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